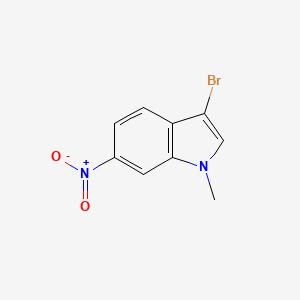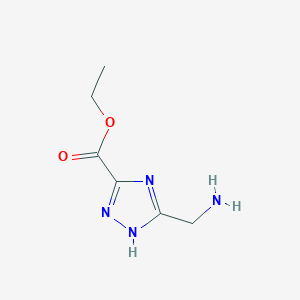
4-Pyridinamine, 5-methoxy-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Pyridinamine, 5-methoxy-2-phenyl- is a heterocyclic aromatic compound that features a pyridine ring substituted with an amino group at the 4-position, a methoxy group at the 5-position, and a phenyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinamine, 5-methoxy-2-phenyl- can be achieved through various synthetic routes. One common method involves the reaction of 2-phenyl-5-methoxypyridine with ammonia or an amine under suitable conditions to introduce the amino group at the 4-position. The reaction typically requires a catalyst and may be carried out under elevated temperatures and pressures to achieve high yields.
Industrial Production Methods
Industrial production of 4-Pyridinamine, 5-methoxy-2-phenyl- often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
化学反応の分析
Types of Reactions
4-Pyridinamine, 5-methoxy-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring .
科学的研究の応用
4-Pyridinamine, 5-methoxy-2-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Pyridinamine, 5-methoxy-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds to 4-Pyridinamine, 5-methoxy-2-phenyl- include other substituted pyridines and aminopyridines, such as:
- 4-Pyridinamine,5-methoxy-2-methyl-
- 4-Pyridinamine,5-methoxy-2-ethyl-
- 4-Pyridinamine,5-methoxy-2-propyl-
Uniqueness
The uniqueness of 4-Pyridinamine, 5-methoxy-2-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 2-position and the methoxy group at the 5-position can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
特性
CAS番号 |
848580-36-9 |
|---|---|
分子式 |
C12H12N2O |
分子量 |
200.24 g/mol |
IUPAC名 |
5-methoxy-2-phenylpyridin-4-amine |
InChI |
InChI=1S/C12H12N2O/c1-15-12-8-14-11(7-10(12)13)9-5-3-2-4-6-9/h2-8H,1H3,(H2,13,14) |
InChIキー |
OGWAFOUOJWNZBS-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=C(C=C1N)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-[(3S)-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate](/img/structure/B8669685.png)
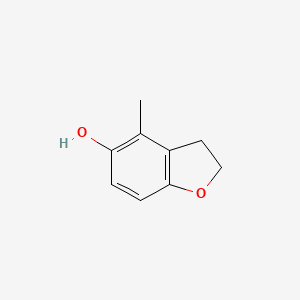
![2-[4-(Bromomethyl)phenyl]acetamide](/img/structure/B8669697.png)

![6-Amino-5-[(2-aminophenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8669710.png)
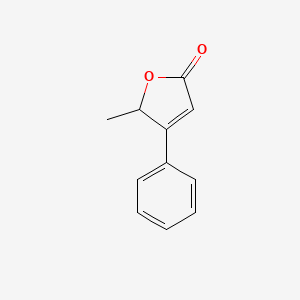
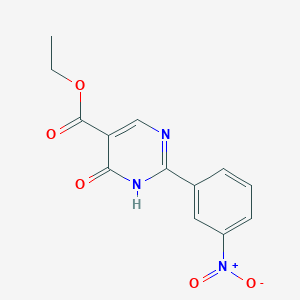
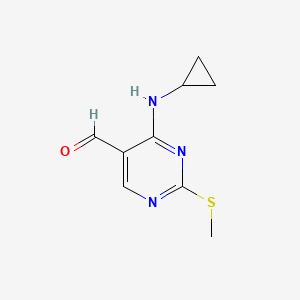
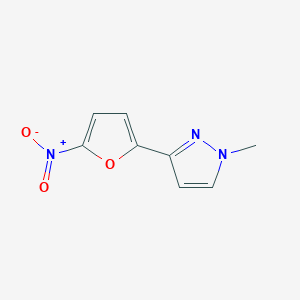
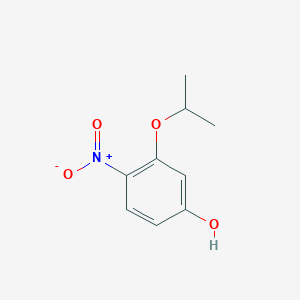
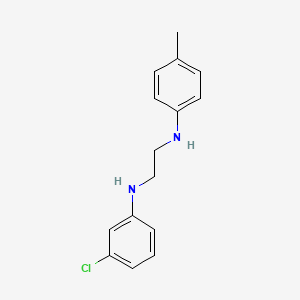
![2-[3-[[[3-Cyano-5-(3-fluorophenyl)phenyl]methyl]amino]-2,4-difluorophenoxy]acetic acid](/img/structure/B8669777.png)
